molecular formula C17H17N3O2S B15040999 2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-1,3-benzothiazole

Cat. No.: B15040999
M. Wt: 327.4 g/mol
InChI Key: ZYEBEMHRECHBNH-WOJGMQOQSA-N
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Description

2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of an ethoxy and methoxy group attached to a phenyl ring, which is further linked to a hydrazine moiety and a benzothiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-hydrazinobenzothiazole. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the aldehyde and hydrazine groups. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE include:

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H17N3O2S/c1-3-22-14-9-8-12(10-15(14)21-2)11-18-20-17-19-13-6-4-5-7-16(13)23-17/h4-11H,3H2,1-2H3,(H,19,20)/b18-11+

InChI Key

ZYEBEMHRECHBNH-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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